

# Encaleret Clinical Trial Data: A Statistical Analysis and Comparison

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## Compound of Interest

Compound Name: *Encaleret*

Cat. No.: *B607308*

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This guide provides a detailed statistical analysis of the clinical trial data for **Encaleret**, an investigational treatment for Autosomal Dominant Hypocalcemia Type 1 (ADH1). It compares the performance of **Encaleret** with the standard of care, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and drug development professionals.

## Comparative Analysis of Clinical Trial Data

The efficacy and safety of **Encaleret** have been primarily evaluated in the Phase 3 CALIBRATE trial and a Phase 2b proof-of-concept study. These studies have demonstrated **Encaleret**'s potential in normalizing key mineral homeostasis parameters in patients with ADH1 compared to conventional therapy.

### Table 1: Efficacy of Encaleret vs. Standard of Care in the Phase 3 CALIBRATE Trial[1][2][3]

Endpoint	Encaleret (at Week 24)	Standard of Care (at Week 4)	p-value
Primary Endpoint			
Proportion of participants achieving normal serum and urine calcium	76% (34 of 45)	4% (2 of 45)	<0.0001
Key Secondary Endpoints			
Proportion of participants with intact PTH above the lower limit of the reference range	91%	7%	<0.0001
Mean change from baseline in albumin-corrected serum calcium	+0.82 mg/dL	-	<0.0001
Mean change from baseline in 24-hour urine calcium	-200 mg/day	-	<0.0001
Proportion of participants with albumin-corrected serum calcium in the reference range by Day 3	71% (32 of 45)	-	-

**Table 2: Key Outcomes of the Encaleret Phase 2b Study[4][5]**

Endpoint	Result
Participants with normalized blood calcium at week 24	92%
Participants with normalized 24-hour urinary calcium excretion at week 24	77%
Time to normalization of mean blood and urinary calcium	Within 5 days of treatment
Serious Adverse Events	None reported

## Experimental Protocols

### Phase 3 CALIBRATE Trial (NCT05680818)

This was a multicenter, international, randomized, open-label, two-arm, three-period clinical study designed to evaluate the efficacy and safety of **Encaleret** compared to the standard of care in patients with ADH1.

- **Participants:** The trial enrolled approximately 45 participants aged 16 years and older with a confirmed diagnosis of ADH1.
- **Randomization:** Following a standard of care maintenance period, participants were randomized in a 2:1 ratio to either the **Encaleret** treatment arm or the standard of care arm.
- **Treatment Periods:**
  - **Titration Period (20 weeks):** Doses of **Encaleret** or standard of care were adjusted to achieve optimal calcium levels.
  - **Maintenance Period (4 weeks):** Doses were maintained, with adjustments only for safety concerns.
- **Primary Endpoint:** The primary composite endpoint compared the proportion of participants in the **Encaleret** group versus the standard of care group who achieved both normal blood calcium and normal urine calcium levels.

## Phase 2b Study (NCT04581629)

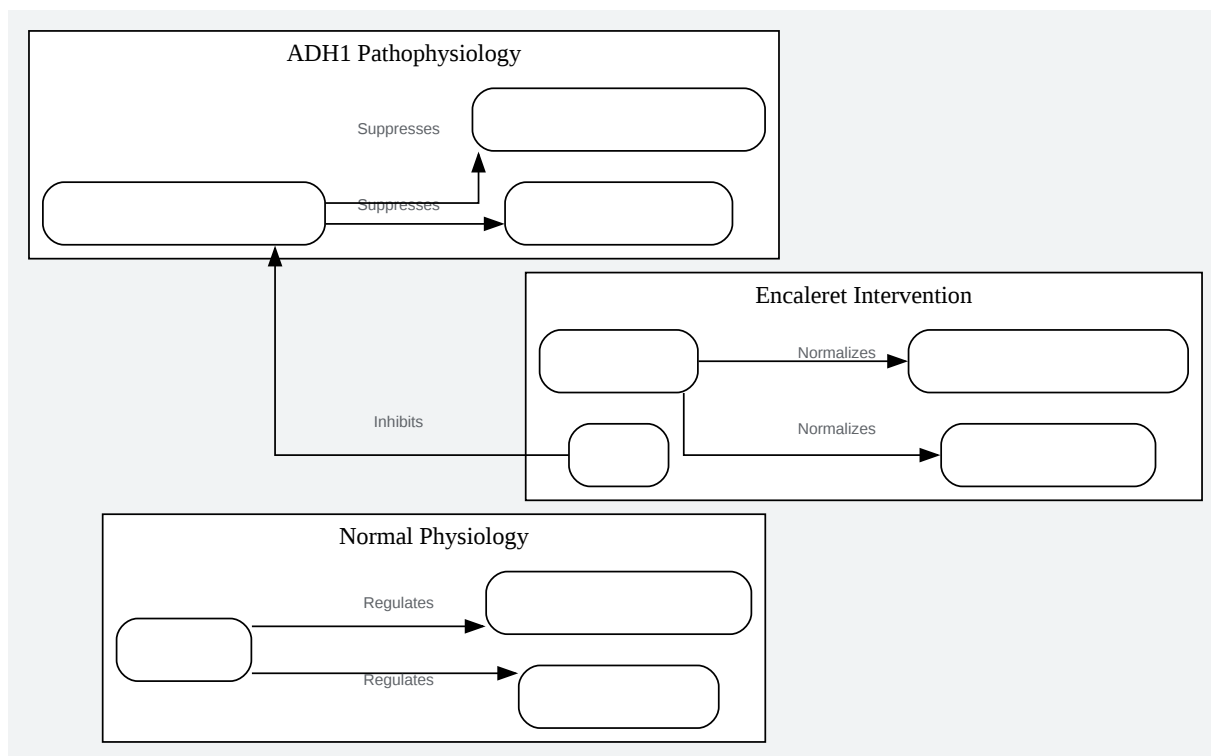
This was an open-label, dose-ranging study to assess the safety, tolerability, pharmacodynamics, and pharmacokinetics of **Encaleret** in participants with ADH1.

- **Participants:** The study enrolled 13 adults with ADH1.
- **Study Design:** The study consisted of inpatient dose-ranging periods followed by a 24-week outpatient treatment period.
- **Treatment:** **Encaleret** was administered orally twice daily, with doses adjusted to normalize albumin-corrected blood calcium levels. Standard of care (calcium and active vitamin D supplements) was discontinued during the study.
- **Endpoints:** Key assessments included changes in blood and urine calcium, parathyroid hormone (PTH), and other markers of mineral homeostasis.

## Mechanism of Action and Experimental Workflow

### Encaleret Signaling Pathway

**Encaleret** is a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). In ADH1, gain-of-function mutations in the CASR gene lead to an overly sensitive CaSR, resulting in hypocalcemia and hypercalciuria. **Encaleret** is designed to counteract this by reducing the receptor's sensitivity to extracellular calcium.

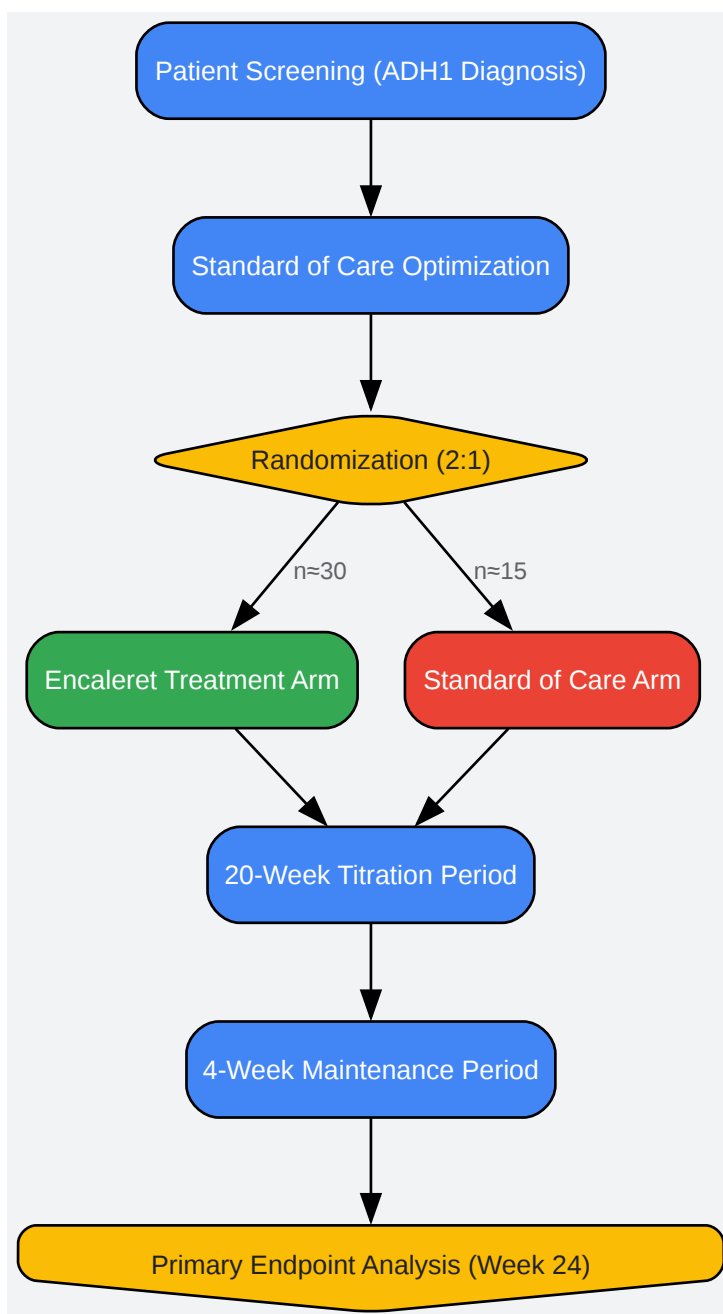


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Caption: Signaling pathway in ADH1 and the mechanism of **Encaleret**.

## CALIBRATE Phase 3 Trial Workflow

The diagram below illustrates the key stages of the CALIBRATE Phase 3 clinical trial, from patient screening to the final analysis.



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Caption: Workflow of the CALIBRATE Phase 3 clinical trial.

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